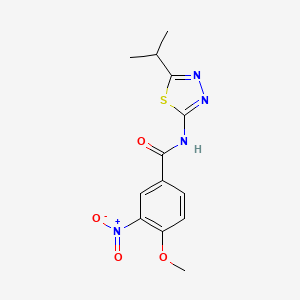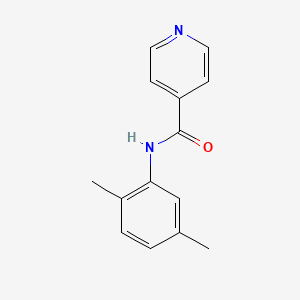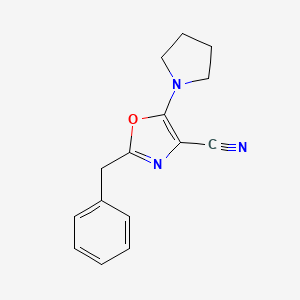![molecular formula C10H16N4O2S2 B5773589 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N,N-diethylacetamide](/img/structure/B5773589.png)
2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N,N-diethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N,N-diethylacetamide, commonly known as ADTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ADTA is a thiadiazole-based compound that has been synthesized through different methods. The compound has been studied extensively for its mechanism of action and biochemical and physiological effects.
Applications De Recherche Scientifique
ADTA has been studied extensively for its potential applications in various fields. The compound has been found to have anti-inflammatory, analgesic, and antipyretic properties. ADTA has also been studied for its potential use as an anticancer agent. The compound has been found to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Mécanisme D'action
The mechanism of action of ADTA is not fully understood. However, it has been suggested that the compound exerts its effects by inhibiting the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. ADTA has also been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of prostaglandins.
Biochemical and Physiological Effects
ADTA has been found to have several biochemical and physiological effects. The compound has been found to reduce inflammation, pain, and fever in animal models. ADTA has also been found to induce apoptosis in cancer cells. The compound has been found to be well-tolerated in animal models, with no significant adverse effects reported.
Avantages Et Limitations Des Expériences En Laboratoire
ADTA has several advantages and limitations for lab experiments. The compound is easy to synthesize and can be obtained in high purity and yield. ADTA has also been found to be stable under different conditions. However, the compound has limited solubility in water, which can make it difficult to use in certain experiments. ADTA has also been found to have low bioavailability, which can limit its potential applications.
Orientations Futures
There are several future directions for the study of ADTA. One potential direction is the development of ADTA as a therapeutic agent for inflammatory diseases, such as arthritis. Another potential direction is the development of ADTA as a potential anticancer agent. Further studies are needed to fully understand the mechanism of action of ADTA and its potential applications in various fields.
Conclusion
In conclusion, ADTA is a thiadiazole-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound can be synthesized through different methods and has been studied extensively for its mechanism of action and biochemical and physiological effects. ADTA has several advantages and limitations for lab experiments, and there are several future directions for the study of the compound. Overall, ADTA is a promising compound that has the potential to be developed into a therapeutic agent for various diseases.
Méthodes De Synthèse
ADTA can be synthesized through a one-pot reaction of 5-amino-1,3,4-thiadiazole-2-thiol and ethyl acetoacetate in the presence of acetic anhydride and triethylamine. This method yields ADTA in high purity and yield. Another method involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with ethyl 2-bromoacetate followed by reaction with diethylamine. This method also yields ADTA in high purity and yield.
Propriétés
IUPAC Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2S2/c1-4-14(5-2)8(16)6-17-10-13-12-9(18-10)11-7(3)15/h4-6H2,1-3H3,(H,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXMVBCVEJTPOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NN=C(S1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]-N,N-diethylaniline](/img/structure/B5773527.png)

![2-[3-(4-chlorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5773536.png)

![6-chloro-5,7-dimethyl-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5773547.png)
![3-(2-furyl)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5773548.png)
![N'-[3-(benzyloxy)-4-methoxybenzylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5773551.png)
![N-[1-allyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]acetamide](/img/structure/B5773561.png)





